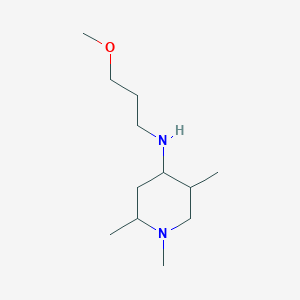
N-(3-methoxypropyl)-1,2,5-trimethylpiperidin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-methoxypropyl)-1,2,5-trimethylpiperidin-4-amine: is a chemical compound that belongs to the class of piperidine derivatives. Piperidine derivatives are known for their diverse pharmacological activities and are often used in medicinal chemistry for the development of therapeutic agents. This compound is characterized by the presence of a methoxypropyl group attached to the nitrogen atom of the piperidine ring, along with three methyl groups at positions 1, 2, and 5 of the piperidine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-methoxypropyl)-1,2,5-trimethylpiperidin-4-amine can be achieved through several synthetic routes. One common method involves the reaction of 4-hydroxypiperidine with a substituted cyanogen to introduce an amide functional group. This intermediate is then reacted with 3-substituted propyl methyl ether, followed by hydrolysis to yield the target compound . Another method involves the selective protection of primary amine using benzophenone, followed by proton abstraction of the secondary amine and reaction with 3-methoxy-bromopropane. The protecting group is then removed under acidic conditions to obtain the final product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: N-(3-methoxypropyl)-1,2,5-trimethylpiperidin-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as halides or amines in the presence of a suitable catalyst.
Major Products Formed:
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of the corresponding amine or alcohol.
Substitution: Formation of substituted piperidine derivatives.
Scientific Research Applications
Chemistry: N-(3-methoxypropyl)-1,2,5-trimethylpiperidin-4-amine is used as a building block in organic synthesis for the preparation of more complex molecules. It is also used in the development of new synthetic methodologies and reaction mechanisms.
Biology: In biological research, this compound is used to study the structure-activity relationship of piperidine derivatives and their interaction with biological targets. It is also used in the development of new bioactive molecules with potential therapeutic applications.
Medicine: The compound is investigated for its potential pharmacological activities, including its use as a precursor for the synthesis of drugs targeting neurological disorders, pain management, and other therapeutic areas.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals, agrochemicals, and as an intermediate in the synthesis of various functional materials.
Mechanism of Action
The mechanism of action of N-(3-methoxypropyl)-1,2,5-trimethylpiperidin-4-amine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
- 4-amino-N-(3-methoxypropyl)benzenesulfonamide
- N-(3-methoxypropyl)acrylamide
- N-(3-methoxypropyl)-N-(pyridin-2-ylmethyl)amine
Uniqueness: N-(3-methoxypropyl)-1,2,5-trimethylpiperidin-4-amine is unique due to its specific substitution pattern on the piperidine ring, which imparts distinct physicochemical properties and biological activities
Properties
Molecular Formula |
C12H26N2O |
|---|---|
Molecular Weight |
214.35 g/mol |
IUPAC Name |
N-(3-methoxypropyl)-1,2,5-trimethylpiperidin-4-amine |
InChI |
InChI=1S/C12H26N2O/c1-10-9-14(3)11(2)8-12(10)13-6-5-7-15-4/h10-13H,5-9H2,1-4H3 |
InChI Key |
RUCONMVFPSLODG-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(C(CN1C)C)NCCCOC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[2-(3-Amino-4-chloro-1H-pyrazol-1-YL)acetyl]urea](/img/structure/B13274438.png)
![4-{[1-(Pyridin-4-yl)ethyl]amino}pentan-1-ol](/img/structure/B13274440.png)
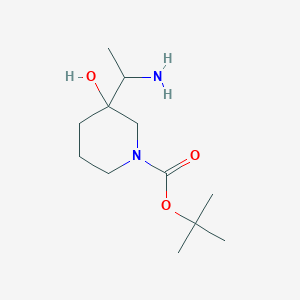
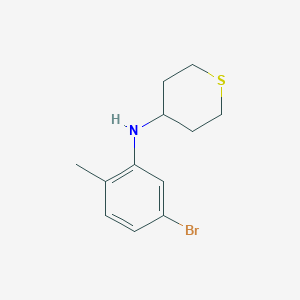
![5-Bromo-6-[(prop-2-yn-1-yl)amino]pyridine-3-carboxylic acid](/img/structure/B13274457.png)
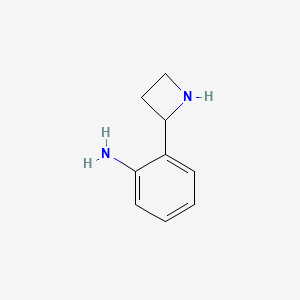
![6-Thia-1-azaspiro[3.4]octane](/img/structure/B13274465.png)

![2-[Methyl(prop-2-yn-1-yl)amino]pyrimidine-4-carboxylic acid](/img/structure/B13274490.png)
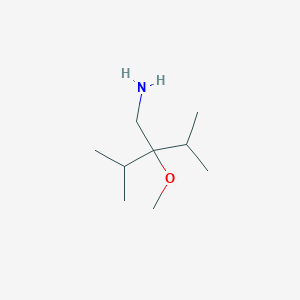



![2-[(2,3-Dihydro-1H-inden-1-yl)amino]butan-1-ol](/img/structure/B13274520.png)
